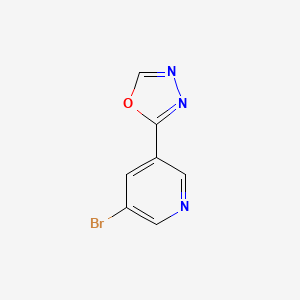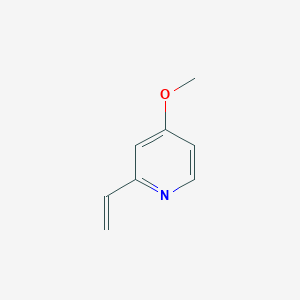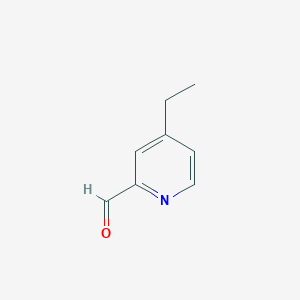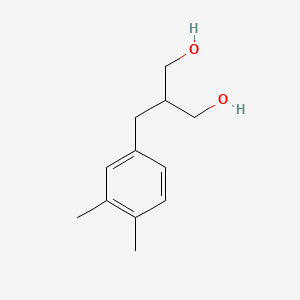
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a chemical compound with the molecular formula C7H4BrN3O and a molecular weight of 226.03 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine can be represented by the SMILES string: C1=C(C=NC=C1Br)C2=NN=CO2 .Physical And Chemical Properties Analysis
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a solid compound . Its exact physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Medicinal Chemistry
The 1,3,4-oxadiazole moiety, which is part of the 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine structure, is incorporated in the molecules of several medicines . This suggests that 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine could potentially be used in the development of new pharmaceuticals .
Organic Light Emitting Diodes (OLEDs)
1,3,4-oxadiazoles have been used in the development of OLEDs . Given the presence of this moiety in 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, it could potentially be used in the creation of new OLED materials .
Membranes for High-Pressure Mixed-Gas Separation
1,3,4-oxadiazoles have been used in the creation of membranes for high-pressure mixed-gas separation . This suggests that 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine could potentially be used in similar applications .
Corrosion Inhibitors
1,3,4-oxadiazoles have been used as corrosion inhibitors . This suggests that 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine could potentially be used in the development of new corrosion inhibitors .
Optoelectronic Devices
1,3,4-oxadiazoles have been used in the creation of optoelectronic devices . This suggests that 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine could potentially be used in similar applications .
Energetic Materials
1,3,4-oxadiazoles have been used in the creation of energetic materials . This suggests that 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine could potentially be used in the development of new energetic materials .
Metal Ion Sensors
1,3,4-oxadiazoles have been used in the creation of metal ion sensors . This suggests that 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine could potentially be used in the development of new metal ion sensors .
Agricultural Biological Activities
1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . Although 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine is a 1,3,4-oxadiazole derivative, it might have similar potential applications in agriculture .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have been widely studied due to their broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s known that 1,3,4-oxadiazoles interact with their targets to exert their effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the broad biological activities of 1,3,4-oxadiazoles, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad biological activities of 1,3,4-oxadiazoles, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-11-10-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTKHSIEZHFTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594752 | |
| Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
CAS RN |
924869-13-6 | |
| Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)










